[(1R,2R)-2-butylcyclopropyl]boronic acid
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Overview
Description
[(1R,2R)-2-butylcyclopropyl]boronic acid is an organoboron compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and biology. This compound features a cyclopropyl ring substituted with a butyl group and a boronic acid functional group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-butylcyclopropyl]boronic acid typically involves the cyclopropanation of an appropriate alkene followed by borylation. One common method is the hydroboration of a cyclopropyl alkene with a borane reagent, such as borane-tetrahydrofuran complex, under controlled conditions. The reaction is usually carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-butylcyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted cyclopropyl derivatives .
Scientific Research Applications
[(1R,2R)-2-butylcyclopropyl]boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(1R,2R)-2-butylcyclopropyl]boronic acid involves the formation of covalent bonds with target molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with diols, influencing enzyme activity and carbohydrate recognition .
Comparison with Similar Compounds
[(1R,2R)-2-butylcyclopropyl]boronic acid can be compared with other boronic acids and boron-containing compounds:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but lacks the cyclopropyl ring structure.
Cyclopropylboronic acid: Similar structure but without the butyl substitution, leading to different reactivity and applications.
Borinic acids: Contain two C-B bonds and exhibit different reactivity compared to boronic acids.
The uniqueness of this compound lies in its combination of a cyclopropyl ring and a butyl group, providing distinct steric and electronic properties that influence its reactivity and applications.
Properties
CAS No. |
284493-44-3 |
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Molecular Formula |
C7H15BO2 |
Molecular Weight |
142.01 g/mol |
IUPAC Name |
[(1R,2R)-2-butylcyclopropyl]boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-2-3-4-6-5-7(6)8(9)10/h6-7,9-10H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
JGKUHIAOLUTHAW-RNFRBKRXSA-N |
Isomeric SMILES |
B([C@@H]1C[C@H]1CCCC)(O)O |
Canonical SMILES |
B(C1CC1CCCC)(O)O |
Origin of Product |
United States |
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